thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that consists of a fused ring structure containing sulfur, nitrogen, and oxygen atoms
Mechanism of Action
Mode of Action
It is suggested that similar compounds act by targeting an intracellular site in a competitive manner .
Pharmacokinetics
A similar compound has been found to have a short half-life (t1/2 = 28 min) in in vitro rat hepatic microsomes stability tests .
Result of Action
Similar compounds have been found to decrease maximum urinary concentration and increase urination volume .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thiophene derivative with a triazole precursor under acidic or basic conditions. The reaction conditions often require controlled temperature and the use of specific catalysts to achieve optimal yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key to successful industrial production lies in optimizing reaction parameters such as temperature, pressure, and reaction time to ensure high purity and yield. Additionally, the choice of solvents and purification techniques plays a crucial role in the scalability of the process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo a variety of chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound has shown promise in biological research, particularly in the field of medicinal chemistry. It has been investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal research, derivatives of this compound have been studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. These studies highlight its potential as a lead compound for the development of new therapeutic agents.
Industry
The unique electronic properties of this compound make it useful in material science applications, such as the design of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines
Triazolopyrimidines
Thiazolo[5,4-d]pyrimidines
Uniqueness
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its fused ring system, which combines the structural features of thiophene, triazole, and pyrimidine. This unique arrangement enhances its chemical reactivity and biological activity, making it distinct from other heterocyclic compounds.
Hope you find this detailed article helpful! Is there anything else specific you need?
Properties
IUPAC Name |
5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,8,10-tetraen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4OS/c12-7-6-4(1-2-13-6)11-5(9-7)3-8-10-11/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJHBNQYGASUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N3C(=NC2=O)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.